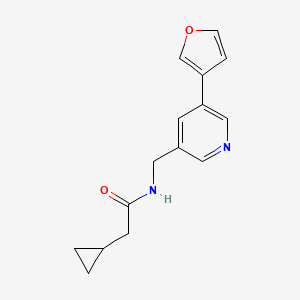
2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide, also known as CP-945,598, is a novel drug compound that has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1. Stereoselective Synthesis
Cyclopropane derivatives, including compounds structurally related to 2-cyclopropyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide, have been used in stereoselective synthesis. For example, Kojima et al. (2004) demonstrated the use of a chiral auxiliary in the stereoselective synthesis of activated cyclopropanes, which are valuable intermediates in organic synthesis (Kojima, Hiroike, & Ohkata, 2004).
2. Biological Activity
Compounds with furan and pyridine derivatives, similar to the structure of interest, have been investigated for their biological activities. For instance, Zheng and Su (2005) synthesized polysubstituted pyridine derivatives and found them to exhibit fungicidal and herbicidal activities (Zheng & Su, 2005).
3. Cytotoxicity Studies
Cinar et al. (2017) evaluated the cytotoxicity of β-aryl-α-dimethoxyphosphoryl-γ-lactams, which are structurally related to the compound , against various cancer cell lines, highlighting the potential of such compounds in cancer research (Cinar, Unaleroglu, Ak, & Garipcan, 2017).
4. Corrosion Inhibition
Yıldırım and Cetin (2008) synthesized derivatives with a structure similar to the compound of interest, demonstrating their application as corrosion inhibitors (Yıldırım & Cetin, 2008).
5. Novel Chemical Syntheses
Okuda et al. (2010) conducted research on the synthesis of cycloalkeno[1,2-d]furo[2,3-b]pyridine skeletons, which are structurally related to the compound , showcasing the utility of such compounds in novel chemical syntheses (Okuda, Watanabe, Hirota, & Sasaki, 2010).
Wirkmechanismus
Target of Action
The primary target of 2-cyclopropyl-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide is Acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
2-Cyclopropyl-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide acts as a potent inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .
Biochemical Pathways
The compound’s action on AChE affects the cholinergic pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, a neurotransmitter involved in various functions including muscle contraction, heart rate, memory, and learning. The increased acetylcholine levels lead to enhanced cholinergic transmission .
Pharmacokinetics
Its ability to inhibit ache in the brain suggests that it can cross the blood-brain barrier
Result of Action
The inhibition of AChE by 2-cyclopropyl-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}acetamide leads to increased acetylcholine levels. This results in enhanced cholinergic transmission, which can have various effects depending on the specific neural pathways involved. For instance, it may improve memory and learning in the context of Alzheimer’s disease .
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(6-11-1-2-11)17-8-12-5-14(9-16-7-12)13-3-4-19-10-13/h3-5,7,9-11H,1-2,6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBNXLWZUBXQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2845072.png)
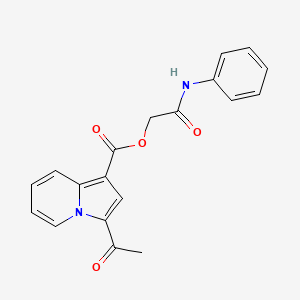
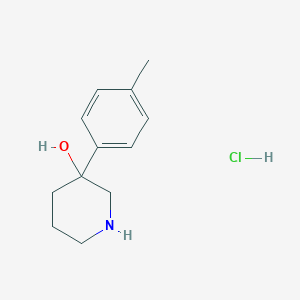
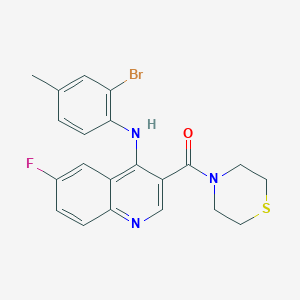

![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2845080.png)
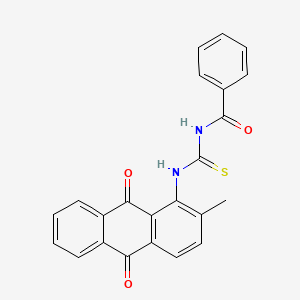
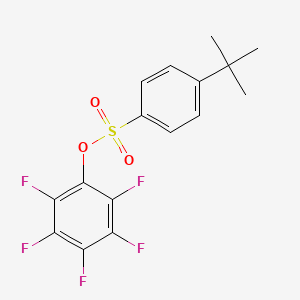
![2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2845084.png)

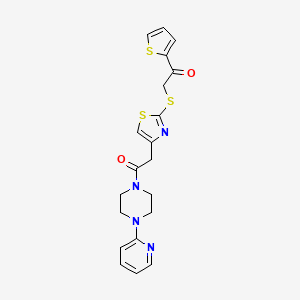

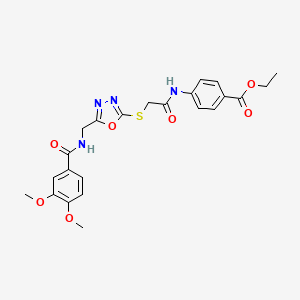
![Ethyl 2-[2-(2-fluorobenzoyl)imino-5,6-dimethoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2845092.png)